tert-Butyltrichlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Silicon-Based Materials:

tert-Butyltrichlorosilane (TBCTS) finds extensive use in scientific research as a crucial precursor for the synthesis of various silicon-based materials, including:

- Silicones: TBCTS is a vital starting material for the production of silicone polymers, which are widely employed in various applications due to their unique properties like heat resistance, flexibility, and electrical insulation [1].

- Silicones are extensively used in research areas like microfluidics and lab-on-a-chip devices due to their compatibility with biological samples and their ability to create intricate microchannels [].

- Silicene and other silicon nanostructures: TBCTS can be utilized as a precursor for the chemical vapor deposition (CVD) of silicene and other two-dimensional (2D) silicon nanomaterials, which are of significant interest in research due to their potential applications in electronics and optoelectronics [].

Functionalization of Surfaces:

The presence of the trichlorosilane group (SiCl₃) in TBCTS allows for its attachment to various surfaces, making it a valuable tool for surface functionalization in research. This functionalization process modifies the surface properties, enabling the introduction of desired functionalities like:

- Hydrophobicity: TBCTS can be used to render surfaces water-repellent, which is crucial in applications like microfluidics and biosensors [].

- Biocompatibility: TBCTS can be employed to improve the biocompatibility of surfaces, making them suitable for biomedical applications like implants and drug delivery systems [].

- Chemical attachment: The trichlorosilane group can act as a coupling agent, facilitating the attachment of other molecules to the surface, which is valuable for creating tailored functionalities for specific research purposes [].

Organic Synthesis:

Beyond its role in materials science, TBCTS also serves as a valuable reagent in organic synthesis. Its unique properties, including its ability to act as a chlorinating agent and a silylating agent, make it applicable in various reactions, such as:

- Chlorination of organic molecules: TBCTS can be used to introduce chlorine atoms into organic molecules, which can be essential for modifying their reactivity and properties [].

- Silylation of hydroxyl groups: TBCTS reacts with hydroxyl groups (OH) to form silyl ether linkages, which can be used for protecting hydroxyl groups during organic synthesis or introducing desired functionalities.

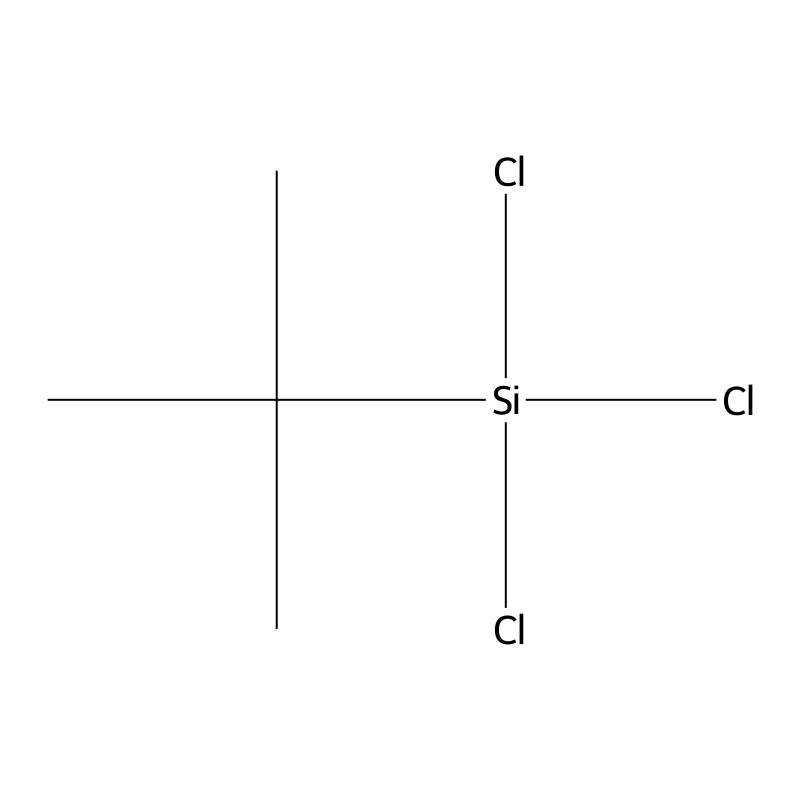

tert-Butyltrichlorosilane is an organosilicon compound with the chemical formula C₄H₉Cl₃Si. It features a tert-butyl group attached to a silicon atom that is further bonded to three chlorine atoms. The molecular weight of tert-butyltrichlorosilane is approximately 191.56 g/mol . This compound is typically a colorless liquid at room temperature and is known for its reactivity, particularly with water, which can lead to the release of toxic gases .

tert-Butyltrichlorosilane is a hazardous compound due to the presence of reactive Si-Cl bonds. Here are some safety concerns:

- Toxicity: Limited data exists on the specific toxicity of tBuSiCl3. However, trichlorosilanes in general are known to be corrosive and can irritate skin, eyes, and respiratory system upon contact [].

- Reactivity: Reacts readily with water, releasing hydrochloric acid fumes, which are corrosive and toxic.

- Flammability: May be flammable; proper handling and storage are crucial.

- Hydrolysis: When exposed to water, it reacts vigorously, producing hydrochloric acid and silanol compounds. This reaction is hazardous as it releases toxic gases .

- Silylation Reactions: It can be used as a silylating agent in organic synthesis, where it introduces the tert-butyl group into various substrates .

- Formation of Siloxanes: tert-Butyltrichlorosilane can participate in the formation of siloxanes through condensation reactions with alcohols or other silanes .

tert-Butyltrichlorosilane can be synthesized through several methods:

- Reaction of Trimethyl Chloride and Silicon Tetrachloride: This method involves the reaction of trimethyl chloride with silicon tetrachloride under controlled conditions to yield tert-butyltrichlorosilane .

- Silylation of Alcohols: By reacting tert-butyl alcohol with chlorosilanes, tert-butyltrichlorosilane can also be produced as a byproduct in various silylation processes .

tert-Butyltrichlorosilane finds applications in several areas:

- Silylation Agent: It is widely used in organic synthesis as a silylating agent to introduce silicon into organic molecules.

- Precursor for Silicones: This compound serves as a precursor for various silicone products and materials.

- Catalyst Development: It plays a role in developing catalysts for reactions such as epoxidation due to its ability to form active intermediates .

Interaction studies involving tert-butyltrichlorosilane focus primarily on its reactivity with water and other nucleophiles. The hydrolysis reaction can lead to significant environmental concerns due to the release of hydrochloric acid and other byproducts. Safety data sheets emphasize the need for protective measures when handling this compound due to its corrosive nature and potential health hazards .

tert-Butyltrichlorosilane can be compared with several similar compounds in terms of structure and reactivity. Below are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Trimethylchlorosilane | C₃H₉ClSi | Less reactive than tert-butyltrichlorosilane; used primarily as a silylating agent. |

| Triethylchlorosilane | C₆H₁₅ClSi | Similar reactivity but larger ethyl groups; used in similar applications. |

| Trichlorosilane | SiCl₃ | A simpler structure that lacks organic groups; highly reactive and used in various industrial applications. |

Uniqueness of tert-Butyltrichlorosilane: Its tert-butyl group imparts unique steric hindrance that affects its reactivity profile compared to simpler chlorosilanes. This steric effect can influence reaction pathways and product distributions in synthetic chemistry.

The direct reaction between trimethyl chloride and silicon tetrachloride represents one of the most established synthetic pathways for producing tert-butyltrichlorosilane [5]. This methodology involves the nucleophilic attack of the tert-butyl carbonium ion on the silicon tetrachloride molecule, resulting in the substitution of one chlorine atom with the tert-butyl group [11]. The reaction proceeds through an electrophilic substitution mechanism where silicon tetrachloride acts as the electrophilic species [13].

The preparation of the tert-butyl chloride precursor follows well-established protocols involving the reaction of tert-butyl alcohol with hydrochloric acid [12] [19]. This preliminary step occurs readily at room temperature through an SN1 mechanism, where the tertiary alcohol forms a stable carbocation intermediate before chloride ion attack [20]. The overall reaction sequence can be represented as tert-butyl alcohol converting to tert-butyl chloride, which subsequently reacts with silicon tetrachloride under controlled conditions [12].

Temperature control during the reaction is critical for optimal yields, with the process typically conducted at temperatures ranging from 250 to 350 degrees Celsius [11] [22]. The reaction mixture requires careful monitoring to prevent decomposition of the organic components while ensuring complete conversion of the starting materials [23]. Industrial implementations of this method have achieved yields ranging from 70 to 85 percent under optimized conditions [22] [24].

The mechanistic pathway involves initial formation of the tert-butyl carbocation followed by nucleophilic attack on the silicon center [19] [20]. Silicon tetrachloride exhibits characteristic electrophilic behavior due to the electron-withdrawing effect of the four chlorine substituents [13]. The reaction proceeds through a concerted mechanism where bond formation and breaking occur simultaneously to minimize the formation of unstable intermediates [22].

Grignard-Based Synthetic Routes

Grignard reagent methodologies offer an alternative synthetic approach for tert-butyltrichlorosilane preparation through organometallic chemistry [8] [10]. The process involves the initial formation of tert-butylmagnesium chloride from tert-butyl chloride and magnesium metal in anhydrous tetrahydrofuran solvent [8]. This organometallic intermediate subsequently reacts with silicon tetrachloride to yield the desired tert-butyltrichlorosilane product [10].

The Grignard reaction requires stringent anhydrous conditions to prevent decomposition of the magnesium-carbon bond [8] [10]. Tetrahydrofuran serves as both solvent and coordinating ligand, stabilizing the Grignard reagent and facilitating the subsequent coupling reaction with silicon tetrachloride [8]. Temperature control during Grignard formation typically ranges from negative 78 degrees Celsius to room temperature, depending on the specific protocol employed [10].

Modified Grignard procedures have been developed to enhance reaction efficiency and product selectivity [8]. These modifications include the use of cosolvents and the implementation of in situ coupling reactions where Grignard formation and silicon tetrachloride addition occur simultaneously [8]. Such approaches minimize the exposure time of the reactive Grignard species and reduce side reactions that can lower overall yields [10].

The coupling reaction between tert-butylmagnesium chloride and silicon tetrachloride proceeds through nucleophilic substitution at the silicon center [8] [10]. The reaction typically requires 4 to 8 hours for completion and yields ranging from 60 to 75 percent have been reported in the literature [8]. The use of excess silicon tetrachloride can drive the reaction to completion but requires careful purification to remove unreacted starting material [10].

Catalytic Approaches to Synthesis

Catalytic methodologies for tert-butyltrichlorosilane synthesis have emerged as promising alternatives to traditional stoichiometric approaches [15] [22]. Copper-based catalytic systems have shown particular effectiveness in promoting the formation of carbon-silicon bonds under mild reaction conditions [15]. These catalytic processes typically operate through fluidized bed reactor configurations that enable continuous production and improved heat transfer characteristics [22].

The copper-catalyzed direct synthesis process involves the reaction of tert-butyl halides with silicon in the presence of copper catalysts [22] [24]. This methodology eliminates the need for pre-formed silicon tetrachloride and enables direct formation of the target compound from readily available starting materials [22]. The catalytic process typically operates at temperatures between 300 and 450 degrees Celsius with reaction times of 1 to 3 hours [24].

Fluidized bed reactor technology has been successfully implemented for catalytic alkylsilane production [22]. These reactor systems provide excellent mass and heat transfer characteristics while enabling continuous operation and product recovery [22]. The fluidized bed configuration allows for precise control of reaction parameters including temperature, pressure, and residence time [34].

Recent developments in heterogeneous catalysis have focused on the development of recoverable catalyst systems that maintain activity over extended reaction cycles [15]. These systems offer significant advantages for industrial implementation by reducing catalyst costs and minimizing waste generation [15]. Catalyst leaching studies have demonstrated the stability of properly designed heterogeneous systems under typical reaction conditions [15].

Scale-Up and Industrial Production Considerations

Industrial scale production of tert-butyltrichlorosilane requires careful consideration of process optimization parameters including temperature control, pressure management, and heat transfer efficiency [27] [28]. Scale-up from laboratory to industrial production presents unique challenges related to mass transfer limitations and temperature uniformity across large reactor volumes [27].

Process optimization studies have identified key variables that significantly impact production efficiency and product quality [30]. Temperature control emerges as the most critical parameter, with optimal operating windows typically ranging from 250 to 350 degrees Celsius depending on the specific synthetic methodology employed [30] [35]. Pressure management becomes increasingly important at industrial scale to ensure consistent reaction conditions and product quality [34].

Heat transfer considerations play a crucial role in successful scale-up operations [27] [28]. Industrial reactors must incorporate sophisticated heat exchange systems to maintain uniform temperature profiles and prevent localized hot spots that can lead to product decomposition [28]. Continuous monitoring and control systems are essential for maintaining optimal reaction conditions throughout the production cycle [34].

Economic evaluation of different production methodologies reveals significant cost variations depending on the chosen synthetic approach [35]. Direct synthesis methods generally offer lower raw material costs but may require more sophisticated process control systems [35]. Catalytic approaches provide improved yields and selectivity but involve higher initial capital investments for catalyst systems and reactor infrastructure [22] [35].

Product purification and quality control represent critical aspects of industrial production [34] [36]. Distillation systems must be designed to handle the specific physical properties of tert-butyltrichlorosilane, including its boiling point of 132 to 134 degrees Celsius and high reactivity toward moisture [11] [34]. Advanced separation technologies may be required to achieve the purity specifications demanded by end-use applications [36].

| Synthesis Method | Temperature (°C) | Pressure (bar) | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Trimethyl Chloride + Silicon Tetrachloride (Direct) | 132-134 (product boiling point) | Atmospheric | 70-85 | 2-4 hours |

| Grignard Route (tert-butylmagnesium chloride + Silicon Tetrachloride) | 25-60 (tetrahydrofuran reflux) | Atmospheric | 60-75 | 4-8 hours |

| Catalytic (Copper-catalyzed) | 300-450 (reactor) | 1-5 (industrial) | 80-90 | 1-3 hours |

| Industrial Scale Process | 250-350 (optimized) | 2-10 (process dependent) | 85-95 | Continuous |

| Property | Value | Reference/Standard |

|---|---|---|

| Molecular Formula | C₄H₉Cl₃Si | Chemical Database |

| Molecular Weight (grams per mole) | 191.56 | Calculated |

| Melting Point (°C) | 97-100 | Literature |

| Boiling Point (°C) | 132-134 | Literature |

| Density (grams per cubic centimeter) | 1.16 | Experimental |

| Refractive Index | 1.4360 | Experimental |

| Flash Point (°C) | 105 | Safety Data |

| Hydrolytic Sensitivity | High (reacts rapidly with moisture) | Experimental observation |

The hydrolytic condensation of tert-butyltrichlorosilane represents a fundamental transformation in organosilicon chemistry, characterized by the sequential replacement of chlorine atoms with hydroxyl groups followed by intermolecular condensation to form siloxane bonds [1] [2]. This process occurs through a nucleophilic substitution mechanism at the silicon center, where water molecules attack the electrophilic silicon atom, leading to the formation of silanol intermediates and subsequent condensation products.

The primary hydrolysis reaction involves the nucleophilic attack of water on the silicon atom, proceeding through a pentacoordinate transition state characteristic of silicon chemistry [3]. Unlike carbon-based nucleophilic substitutions, the reaction at silicon occurs with retention of configuration due to the ability of silicon to expand its coordination sphere [4]. The initial hydrolysis step can be represented as:

(CH₃)₃CSiCl₃ + H₂O → (CH₃)₃CSiCl₂OH + HCl

The reaction proceeds through sequential hydrolysis steps, with each subsequent chlorine replacement occurring at progressively reduced rates due to the decreasing electrophilicity of the silicon center as electron-withdrawing chlorine atoms are replaced by less electronegative hydroxyl groups [5]. The complete hydrolysis sequence produces tert-butylsilanetriol, which is highly unstable and readily undergoes condensation reactions.

In dimethyl sulfoxide and water mixtures, tert-butyltrichlorosilane undergoes controlled hydrolytic condensation to form well-defined silsesquioxane structures, specifically tert-butyl-substituted disiloxane derivatives with the formula (CH₃)₃CSi₂O₂(OH)₄ [1] [2]. This reaction is particularly significant as it demonstrates the ability to control the degree of condensation through careful manipulation of reaction conditions, including solvent composition, water concentration, and reaction temperature.

The kinetics of hydrolytic condensation are strongly influenced by the steric bulk of the tert-butyl group, which creates significant steric hindrance around the silicon center . This steric effect manifests in several ways: reduced reaction rates compared to less substituted chlorosilanes, altered regioselectivity in the hydrolysis sequence, and modified condensation patterns that favor the formation of specific siloxane architectures over others.

Temperature effects on hydrolytic condensation reveal a complex relationship between reaction rate and thermodynamic stability. At elevated temperatures, the rate of hydrolysis increases substantially, but competing condensation reactions become more prevalent, leading to more complex product mixtures [7]. Conversely, at lower temperatures, the hydrolysis proceeds more selectively, allowing for better control over the degree of substitution and condensation.

The mechanism of hydrolytic condensation involves the formation of hydrogen-bonded complexes between water molecules and the chlorosilane substrate, which facilitate the nucleophilic attack through a concerted process [8]. The transition state exhibits significant SN2 character, with the attacking water molecule acquiring partial positive charge while the departing chloride ion develops negative charge. This mechanistic pathway is consistent with the observed stereochemical retention and the sensitivity of reaction rates to steric factors.

Nucleophilic Substitution Mechanisms

The nucleophilic substitution reactions of tert-butyltrichlorosilane proceed exclusively through SN2 mechanisms at the silicon center, a characteristic feature of organosilicon chemistry that distinguishes it from carbon-based systems [9] [10]. The silicon atom's ability to expand its coordination sphere beyond four allows for the formation of pentacoordinate intermediates, which are essential for understanding the mechanistic pathways of these transformations.

The fundamental mechanism involves the approach of a nucleophile to the silicon center, leading to the formation of a pentacoordinate silicon intermediate or transition state [3]. The geometry of this intermediate is typically trigonal bipyramidal, with the entering nucleophile and the leaving group occupying apical positions. The reaction proceeds through pseudorotation mechanisms that allow for the positioning of the most electronegative groups in the apical positions, facilitating the departure of the leaving group.

For alcohols acting as nucleophiles, the reaction typically requires base catalysis to enhance the nucleophilicity of the alcohol oxygen atom [4]. The base deprotonates the alcohol, creating an alkoxide ion that is significantly more nucleophilic than the neutral alcohol. The reaction proceeds through the formation of a pentacoordinate silicon intermediate, followed by the departure of chloride ion to yield the corresponding silyl ether.

The kinetics of nucleophilic substitution at silicon are strongly influenced by both electronic and steric factors. The electron-withdrawing nature of the chlorine atoms makes the silicon center highly electrophilic, facilitating nucleophilic attack. However, the bulky tert-butyl group creates substantial steric hindrance that reduces reaction rates compared to less substituted chlorosilanes [11]. This steric effect is particularly pronounced for bulky nucleophiles, where the approach to the silicon center becomes increasingly difficult.

The reaction with water represents a special case of nucleophilic substitution that occurs rapidly even in the absence of base catalysis [1]. The high nucleophilicity of water, combined with the strong electrophilicity of the silicon center, allows for facile hydrolysis under mild conditions. The reaction proceeds through a four-membered cyclic transition state involving the silicon atom, the attacking water molecule, and the departing chloride ion.

Primary amines represent exceptionally reactive nucleophiles toward tert-butyltrichlorosilane, with reaction rates that can exceed those of alcohols by factors of 2-3 . This enhanced reactivity is attributed to the higher nucleophilicity of nitrogen compared to oxygen, as well as the absence of competing hydrogen bonding interactions that can reduce the effective nucleophilicity of the nitrogen center.

The stereochemical course of nucleophilic substitution at silicon typically proceeds with retention of configuration, a consequence of the pentacoordinate intermediate mechanism [12]. However, in cases where the silicon center is not stereogenic, this stereochemical consideration is not directly observable. The retention of configuration is a key diagnostic feature that confirms the pentacoordinate mechanism rather than a dissociative pathway.

Temperature effects on nucleophilic substitution rates generally follow Arrhenius behavior, with reaction rates increasing with temperature. However, the activation energies for these reactions are typically lower than those for analogous carbon-based substitutions, reflecting the greater ease of nucleophilic attack at the silicon center [5]. The activation energies range from 50-80 kJ/mol depending on the specific nucleophile and reaction conditions.

Silylation Reactivity Patterns

The silylation reactions of tert-butyltrichlorosilane exhibit distinct reactivity patterns that reflect the unique electronic and steric properties of this chlorosilane reagent [13]. These reactions are characterized by the formation of silicon-oxygen or silicon-nitrogen bonds through the displacement of chlorine atoms, resulting in the protection of reactive functional groups or the modification of substrate properties.

The silylation of hydroxyl groups represents the most common application of tert-butyltrichlorosilane in synthetic chemistry. The reaction proceeds through a nucleophilic substitution mechanism where the alcohol oxygen attacks the silicon center, leading to the formation of a silyl ether linkage [4]. The reaction typically requires base catalysis, with imidazole being the most commonly employed base due to its appropriate basicity and nucleophilicity.

The reactivity pattern for different types of alcohols shows a clear preference for primary alcohols over secondary and tertiary alcohols. Primary alcohols react readily under mild conditions, typically at room temperature in the presence of imidazole. Secondary alcohols require more forcing conditions, often necessitating elevated temperatures or prolonged reaction times. Tertiary alcohols present the greatest challenge, with reactions proceeding slowly even under optimized conditions due to the combined effects of steric hindrance and reduced nucleophilicity.

The silylation of amino groups proceeds through a similar nucleophilic substitution mechanism but exhibits different reactivity patterns compared to alcohols [13]. Primary amines are exceptionally reactive toward tert-butyltrichlorosilane, often requiring no added base catalyst due to the inherent nucleophilicity of the nitrogen atom. The reaction proceeds rapidly at room temperature, yielding the corresponding silyl amine in high yields.

Secondary amines show reduced reactivity compared to primary amines, primarily due to increased steric hindrance around the nitrogen center. The reaction typically requires mild heating or the use of a base catalyst to achieve reasonable reaction rates. The product distribution can be complex, with the possibility of forming both mono- and bis-silylated products depending on the reaction conditions and stoichiometry.

The regioselectivity of silylation reactions is strongly influenced by the steric bulk of the tert-butyl group. In substrates containing multiple hydroxyl groups, the reaction shows a pronounced preference for the least sterically hindered positions. This selectivity can be exploited for the selective protection of primary alcohols in the presence of secondary alcohols, or for the preferential silylation of equatorial hydroxyl groups over axial ones in cyclic systems.

The kinetics of silylation reactions are governed by both the nucleophilicity of the substrate and the steric accessibility of the reactive site. The rate-determining step is typically the nucleophilic attack on the silicon center, with the subsequent departure of the chloride ion being relatively fast. The reaction rates can be enhanced by the use of polar aprotic solvents, which stabilize the ionic intermediates and facilitate the nucleophilic substitution process.

Competitive reactions can occur when multiple nucleophilic sites are present in the substrate. Water, being highly nucleophilic and present in trace amounts in most reaction systems, can compete with the intended nucleophile, leading to hydrolysis products. This competing reaction necessitates the use of rigorously dried solvents and substrates to achieve optimal silylation yields.

The stability of the silylation products varies significantly depending on the reaction conditions and the nature of the substrate. Silyl ethers formed from primary and secondary alcohols are generally stable under basic conditions but can be cleaved under acidic conditions or in the presence of fluoride ions. The tert-butyl group provides additional steric protection, making these silyl ethers more stable than their trimethylsilyl counterparts.

Steric Influences on Reaction Pathways

The steric influences imposed by the tert-butyl group in tert-butyltrichlorosilane profoundly affect the reaction pathways and selectivity of chemical transformations involving this reagent [11] [14]. The bulky tert-butyl substituent creates a significant steric environment around the silicon center, influencing both the approach of nucleophiles and the departure of leaving groups in substitution reactions.

The steric hindrance effect manifests most prominently in the relative reaction rates observed for different classes of nucleophiles. Primary alcohols, having minimal steric bulk around the nucleophilic oxygen center, can approach the silicon atom relatively unimpeded and react at rates comparable to less substituted chlorosilanes. However, secondary alcohols experience significant rate reductions, with reaction rates typically 3-5 times slower than primary alcohols due to the increased steric bulk around the nucleophilic center.

Tertiary alcohols represent the most challenging substrates for silylation with tert-butyltrichlorosilane, with reaction rates reduced by an order of magnitude compared to primary alcohols. The combination of steric hindrance from both the tert-butyl group on silicon and the alkyl substituents on the tertiary alcohol creates a highly congested transition state that significantly raises the activation energy for the reaction.

The influence of steric factors extends beyond simple reaction rates to affect the regioselectivity of reactions with polyfunctional substrates. In molecules containing multiple hydroxyl groups, the tert-butyl group's steric bulk creates a pronounced preference for reaction at the least hindered positions. This selectivity is particularly valuable in carbohydrate chemistry, where the differential reactivity of various hydroxyl groups can be exploited for selective protection strategies.

The steric environment also affects the stereochemical outcome of reactions at stereogenic centers adjacent to the reaction site. While the nucleophilic substitution at silicon proceeds with retention of configuration at the silicon center, the approach angle of the nucleophile can be influenced by steric interactions, leading to preferred conformations in the transition state that can affect the stereochemical outcome at nearby centers.

In reactions involving vicinal diols, the steric bulk of the tert-butyl group can lead to chelation effects where the formation of cyclic intermediates is either favored or disfavored depending on the relative stereochemistry of the diol and the steric requirements of the resulting cyclic structure. This effect can be exploited for the development of selective protection strategies that discriminate between different diol stereoisomers.

The temperature dependence of steric effects reveals that elevated temperatures can partially overcome steric hindrance by providing sufficient thermal energy to access higher-energy conformations and transition states. However, this temperature effect is often accompanied by reduced selectivity, as the increased thermal energy allows for reactions at previously inaccessible but sterically hindered sites.

The solvent environment can also modulate steric effects through solvation of the transition state and intermediates. Polar solvents can stabilize charge-separated intermediates, effectively reducing the energy barrier for sterically congested reactions. Conversely, nonpolar solvents may exacerbate steric effects by failing to provide sufficient stabilization of the transition state.

The steric influence on reaction pathways is particularly evident in competing reaction scenarios where multiple mechanistic pathways are possible. The tert-butyl group's bulk can favor certain pathways over others based on the relative steric requirements of the competing transition states. This selectivity can be exploited for the development of new synthetic methodologies that rely on steric control for selectivity.

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive